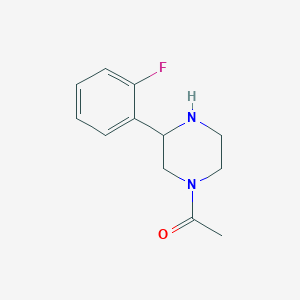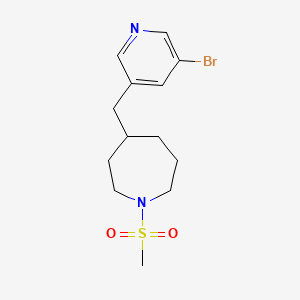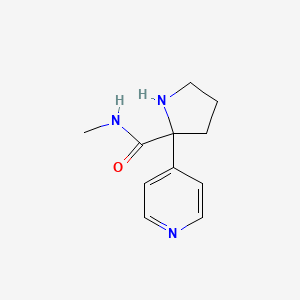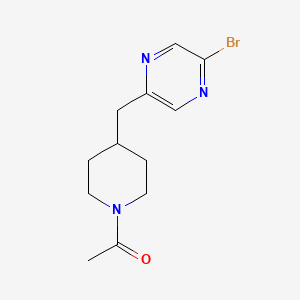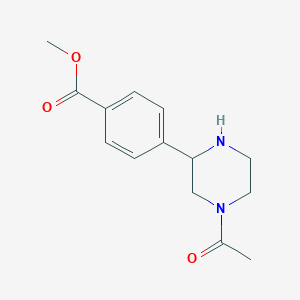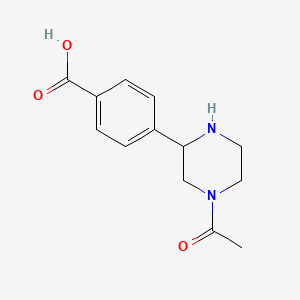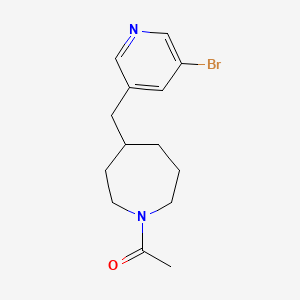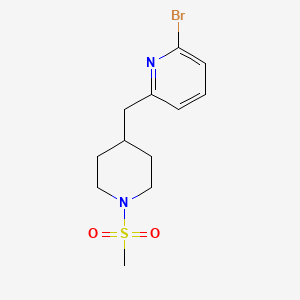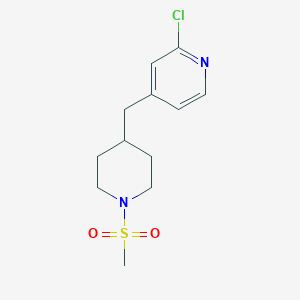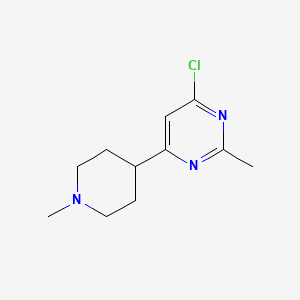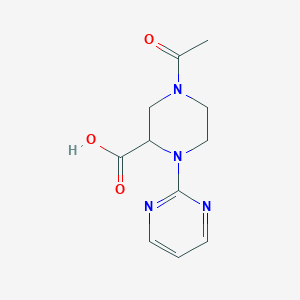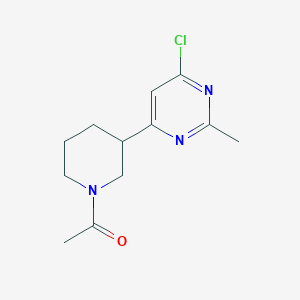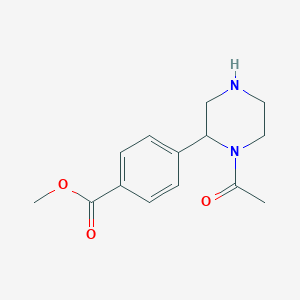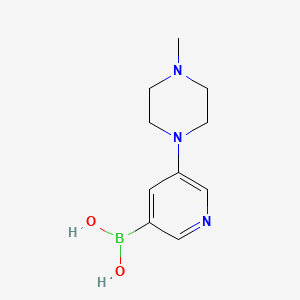
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid
説明
“(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C10H16BN3O2 . It has a molecular weight of 221.07 g/mol . This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki-Miyaura cross-coupling reactions . For example, a Suzuki coupling reaction was used to produce intermediates in the synthesis of a related compound . The intermediates were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates . The final compounds were obtained through a deprotection reaction .
Molecular Structure Analysis
The InChI code for “(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” is InChI=1S/C10H16BN3O2/c1-13-2-4-14 (5-3-13)10-6-9 (11 (15)16)7-12-8-10/h6-8,15-16H,2-5H2,1H3 . The Canonical SMILES for this compound is B (C1=CC (=CN=C1)N2CCN (CC2)C) (O)O .
Physical And Chemical Properties Analysis
The computed properties of “(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid” include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 59.8 Ų . The compound has a complexity of 222 .
科学的研究の応用
Synthesis and Chemical Applications
Suzuki Cross-Coupling Reactions : Halopyridinylboronic acids, including variants similar to (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, are pivotal in Suzuki cross-coupling reactions. They serve as crystalline partners that undergo Pd-catalyzed coupling with aryl halides, enabling the synthesis of new pyridine libraries (Bouillon et al., 2003).
Formation of Novel Pyridines : These boronic acids are synthesized through regioselective halogen–metal exchange and triisopropylborate quenching, starting from dihalopyridines. They play a critical role in generating novel pyridine compounds (Bouillon et al., 2002).
Pharmaceutical Research
Antimicrobial Agent Synthesis : Compounds with a structure similar to (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid have been used in synthesizing antimicrobial agents. These compounds undergo metabolic transformations to form piperazinyl derivatives, which have potential applications in treating microbial infections (Uno et al., 1993).
Development of PET Agents for Neuroinflammation : Similar compounds have been synthesized for use as potential PET (Positron Emission Tomography) agents. These agents are designed for imaging specific enzymes in neuroinflammation scenarios, demonstrating their utility in neurological research and diagnostics (Wang et al., 2018).
Cancer and Tuberculosis Research : Derivatives of pyridinyl-boronic acid have been incorporated into anti-cancer and anti-TB agents. The use of such compounds in palladium-catalyzed Suzuki–Miyaura borylation reactions signifies their importance in developing treatments for these diseases (Sanghavi et al., 2022).
Synthesis of Isothiazolopyridine Derivatives : The compound's structure is integral to synthesizing isothiazolopyridine derivatives, which have shown potential as analgesics. This indicates its role in developing new pain management therapies (Karczmarzyk & Malinka, 2008).
特性
IUPAC Name |
[5-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BN3O2/c1-13-2-4-14(5-3-13)10-6-9(11(15)16)7-12-8-10/h6-8,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDRTVXGKCZBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735040 | |
| Record name | [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid | |
CAS RN |
1286778-37-7 | |
| Record name | [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyrimidin-2-yl-amine](/img/structure/B1399247.png)
